![molecular formula C9H11ClN2OS B2818178 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one CAS No. 1344869-08-4](/img/structure/B2818178.png)
4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one
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Overview
Description
“4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one” is a compound of potential pharmaceutical interest . It belongs to the series of heterocyclic α, β -unsaturated arylideneketones, which are known for their chemical and biological properties . This compound incorporates a substituted thiazole cycle, allowing the creation of new biologically active products .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11ClN2OS . It is a heterocyclic compound, with a thiazole ring incorporated into the system .Scientific Research Applications
Synthesis and Properties
The compound 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one has been explored in various synthetic and property studies. For instance, research on thiazoles, including dimethylamino variants, has revealed insights into their chemical, spectroscopic, and electrochemical properties. These studies contribute to the understanding of their potential applications in fields like materials science and medicinal chemistry (Utinan et al., 1991).
Nonlinear Optical Properties
In the realm of optical sciences, certain derivatives related to this compound have been investigated for their nonlinear optical absorption characteristics. For example, research has been conducted on chalcone derivative compounds, showcasing their potential in optical device applications due to their unique absorption behaviors, such as switching from saturable absorption to reverse saturable absorption with varying excitation intensities (Rahulan et al., 2014).
Antimicrobial Agents
Thiazole derivatives, including those with dimethylamino groups, have been evaluated for their antimicrobial properties. Design, synthesis, and docking studies have highlighted the potential of these compounds as antimicrobial agents, with some showing promising antibacterial and antifungal activities (Khidre & Radini, 2021).
Enantioselective Synthesis
The compound's framework has been utilized in enantioselective synthesis processes. These methodologies aim to create chiral molecules with high purity, which are crucial in the development of pharmaceuticals and fine chemicals. The chemoenzymatic routes developed for synthesizing enantiomerically pure derivatives demonstrate the versatility and potential of this compound in asymmetric catalysis and synthesis (Busto et al., 2006).
Azo Dyes and Electron-Donating Properties
The electron-donating capabilities of dimethylamino thiazole derivatives have been explored in the context of azo dyes. These compounds serve as strong coupling components in azo dyes, affecting their absorption spectra and solvatochromism. This property is significant for developing materials with specific optical properties (Kim et al., 2001).
Antimalarial Activity
Research into thiazole derivatives has also extended to antimalarial applications. Studies on substituted thiadiazoles have led to the discovery of compounds with remarkable antimalarial activity, highlighting the potential of thiazole and its derivatives in developing new antimalarial drugs (Faslager et al., 1973).
Future Directions
The future directions for this compound involve developing new approaches and optimizing already existing prescriptions to obtain new products, which are prospective for their application in pharmaceutics . The focus is on 2,4-disubstituted 4-(1,3-thiazol-5-yl)but-3-en-2-ones, several relevant methods of their synthesis, and prospective directions of further chemical modification .
properties
IUPAC Name |
(E)-4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c1-6(13)4-5-7-8(10)11-9(14-7)12(2)3/h4-5H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWMJZNEBFPAFY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(N=C(S1)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(N=C(S1)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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